2-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid
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Overview
Description
2-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethylamino]ethanol; oxalic acid is a chemical compound with a complex structure that includes aromatic and aliphatic ether groups, a secondary amine, and a primary alcohol. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethylamino]ethanol typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethylamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethylamino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo hydrogenation to form a cyclohexane derivative.
Substitution: The secondary amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents.
Major Products
Oxidation: 3,4-Dimethylphenoxyacetic acid.
Reduction: 2-[2-[2-(3,4-Dimethylcyclohexoxy)ethoxy]ethylamino]ethanol.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
2-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethylamino]ethanol is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving cell signaling and receptor binding due to its amine group.
Industry: Used in the production of low-density packaging foams and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 2-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethylamino]ethanol involves its interaction with various molecular targets. The secondary amine group can form hydrogen bonds with biological molecules, affecting their function. The compound can also act as a ligand, binding to specific receptors and modulating their activity. This can influence various signaling pathways within cells .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar structure but lacks the aromatic ring.
3,4-Dimethylphenoxyethanol: Lacks the secondary amine and additional ethoxy groups.
Uniqueness
2-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethylamino]ethanol is unique due to its combination of aromatic and aliphatic ether groups, secondary amine, and primary alcohol. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Properties
IUPAC Name |
2-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.C2H2O4/c1-12-3-4-14(11-13(12)2)18-10-9-17-8-6-15-5-7-16;3-1(4)2(5)6/h3-4,11,15-16H,5-10H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXDVDKKEWUGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCNCCO)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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